molecular formula C27H26F2N8O B12395079 Ret-IN-24

Ret-IN-24

Cat. No.: B12395079
M. Wt: 516.5 g/mol
InChI Key: XCARGUJEEWZMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Ret-IN-24 can be synthesized through a series of chemical reactions involving specific reagents and conditionsThe detailed synthetic route and reaction conditions are proprietary and can be found in the relevant patents and scientific literature .

Chemical Reactions Analysis

Ret-IN-24 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Ret-IN-24 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of RET tyrosine kinase and its effects on various biochemical pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of RET in cell proliferation, differentiation, and survival.

    Medicine: Explored for its potential therapeutic applications in treating cancers that involve aberrant RET signaling, such as thyroid cancer and non-small cell lung cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting RET-related pathways

Mechanism of Action

Ret-IN-24 exerts its effects by selectively inhibiting the activity of the RET tyrosine kinase. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation, differentiation, and survival. The molecular targets and pathways involved include the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .

Comparison with Similar Compounds

Ret-IN-24 is unique in its high selectivity for RET tyrosine kinase compared to other similar compounds. Some similar compounds include:

This compound stands out due to its higher selectivity and potentially lower toxicity, making it a valuable tool in both research and therapeutic contexts.

Properties

Molecular Formula

C27H26F2N8O

Molecular Weight

516.5 g/mol

IUPAC Name

6-(3,3-difluoroazetidin-1-yl)-4-[6-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C27H26F2N8O/c1-38-25-5-2-19(12-32-25)15-34-6-8-35(9-7-34)24-4-3-20(13-31-24)23-10-22(36-17-27(28,29)18-36)16-37-26(23)21(11-30)14-33-37/h2-5,10,12-14,16H,6-9,15,17-18H2,1H3

InChI Key

XCARGUJEEWZMPF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CN2CCN(CC2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)N6CC(C6)(F)F

Origin of Product

United States

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